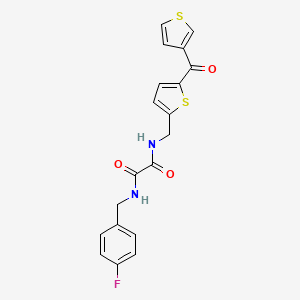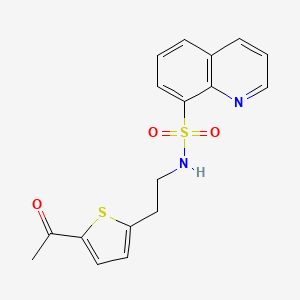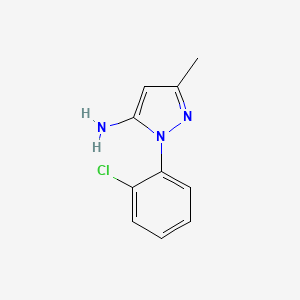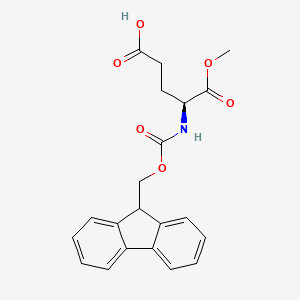
N1-(4-fluorobenzyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(4-fluorobenzyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide” is a chemical compound. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene analogues have been synthesized in good yields by condensation of 2-acetylthiophene and salicylaldehydes .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene nucleus. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Physical And Chemical Properties Analysis
Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Fluorinated Compounds in Drug Discovery
Compounds featuring fluorobenzyl groups, similar to the one mentioned, are often explored in drug discovery due to the unique properties imparted by the fluorine atom. For example, fluorine can increase the metabolic stability of pharmaceuticals, enhance binding affinity to biological targets, and improve membrane permeability. Studies have demonstrated the utility of fluorinated compounds in developing potent inhibitors for various diseases, including HIV, where fluorinated benzyl compounds showed significant activity (Monteagudo et al., 2007)[https://consensus.app/papers/studies-metabolism-disposition-potent-immunodeficiency-monteagudo/6c916874d0c05f95a1d6ec106e7d859c/?utm_source=chatgpt].
Thiophene Derivatives in Materials Science
Thiophene derivatives are of great interest in materials science, especially in the development of organic electronics such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. The synthesis and crystal structure of thiophene-based compounds have been extensively studied to understand their electronic and structural properties that contribute to their function in electronic devices (Nagaraju et al., 2018)[https://consensus.app/papers/structure-nagaraju/a4c7ce9560185f8383f09d9c6bf6da0c/?utm_source=chatgpt].
Oxalamide and Chemosensors
Oxalamide groups, when incorporated into molecular structures, are investigated for their potential in creating selective chemosensors. These sensors can detect ions or molecules based on changes in their fluorescence properties upon binding with the target. A study explored the development of oxazole-derived chemosensors for the detection of Ga3+ ions, demonstrating the potential of similar compounds in practical applications like environmental monitoring and diagnostics (Liu et al., 2022)[https://consensus.app/papers/5thiophene2yloxazole-turn-fluorescence-chemosensors-liu/e3b7c0d42f735cb98e803fe90f03c485/?utm_source=chatgpt].
Orientations Futures
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15-5-6-16(27-15)17(23)13-7-8-26-11-13/h1-8,11H,9-10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCCQZWVPLAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2794955.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)

![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2794959.png)
![N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2794960.png)
![3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2794964.png)
![N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)




![4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2794972.png)
